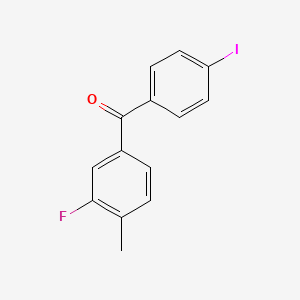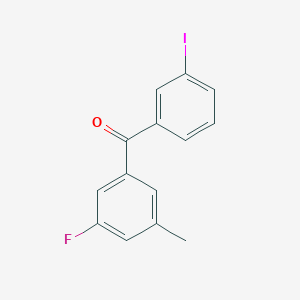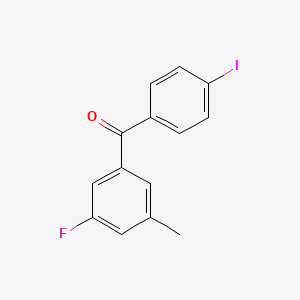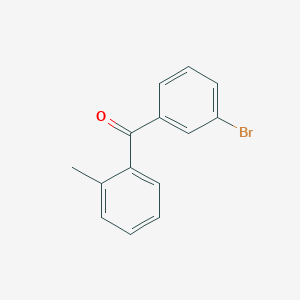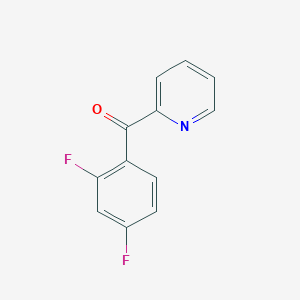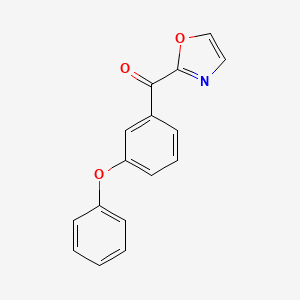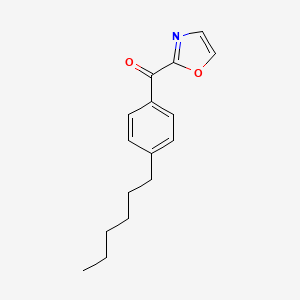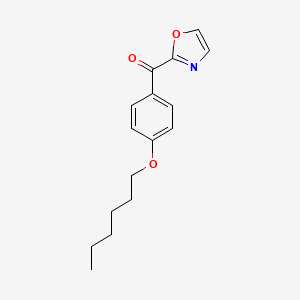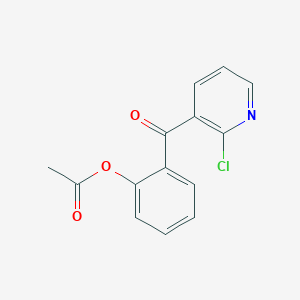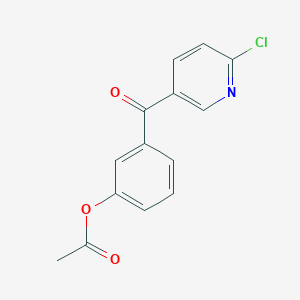
1-吗啉代-2-(哌嗪-1-基)乙酮
描述
1-(Morpholinocarbonylmethyl)piperazine is a useful research compound. Its molecular formula is C10H19N3O2 and its molecular weight is 213.28 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(Morpholinocarbonylmethyl)piperazine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 332546. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(Morpholinocarbonylmethyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Morpholinocarbonylmethyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
癌症研究
与“1-吗啉代-2-(哌嗪-1-基)乙酮”结构相关的化合物已被观察到在癌细胞(如 MCF-10A 细胞)中产生细胞活力丧失,其 IC50 值与已知的抗癌药物奥拉帕利相当 .
酶抑制
与“1-吗啉代-2-(哌嗪-1-基)乙酮”类似的片段的席夫碱已被鉴定为新型胰脂肪酶抑制剂,这可能有助于开发治疗肥胖等疾病的药物 .
药物设计
“1-吗啉代-2-(哌嗪-1-基)乙酮”中存在的结构基序用于合成具有硫代吡喃并[4,3-d]嘧啶核的 PI3K/mTOR 抑制剂,这在设计新药方面很重要 .
合成化学
哌嗪的衍生物(“1-吗啉代-2-(哌嗪-1-基)乙酮”结构的一部分)已被设计和合成用于各种目的,包括开发具有潜在治疗应用的新化合物库 .
作用机制
Target of Action
Compounds with morpholino and piperazine moieties have been known to interact with various biological targets .
Mode of Action
Morpholinos, in general, act by “steric blocking”, binding to a target sequence within an RNA, inhibiting molecules that might otherwise interact with the RNA .
Biochemical Pathways
Compounds with similar structures have been reported to inhibit microtubule synthesis, cell cycle progression, angiogenesis, and induce apoptosis .
Pharmacokinetics
The compound’s molecular weight is 21328 , which is within the optimal range for drug-like properties, suggesting potential bioavailability.
Result of Action
Compounds with similar structures have been reported to have anti-inflammatory, anti-viral, and anti-psychotic properties .
Action Environment
It is generally recommended to store such compounds in a sealed, dry environment at ambient temperature .
生化分析
Cellular Effects
1-(Morpholinocarbonylmethyl)piperazine has been shown to affect various types of cells and cellular processes. In cancer cells, for example, this compound can induce apoptosis, a process of programmed cell death. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Specifically, 1-(Morpholinocarbonylmethyl)piperazine can activate intrinsic mitochondrial signaling pathways, leading to the upregulation of apoptotic marker proteins such as cleaved caspase-3, cytochrome c, and Bax . This results in DNA fragmentation and nuclear condensation, ultimately causing cell death.
Dosage Effects in Animal Models
The effects of 1-(Morpholinocarbonylmethyl)piperazine vary with different dosages in animal models. At low doses, this compound can have therapeutic effects, such as inducing apoptosis in cancer cells. At high doses, 1-(Morpholinocarbonylmethyl)piperazine can exhibit toxic or adverse effects. For instance, high doses of this compound can lead to cytotoxicity, causing damage to healthy cells and tissues. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of optimizing dosage for therapeutic applications .
Metabolic Pathways
1-(Morpholinocarbonylmethyl)piperazine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and transformation into other chemical compounds. For example, this compound can undergo hydroxylation, a metabolic process that introduces a hydroxyl group into its structure, leading to the formation of metabolites. These metabolic pathways can influence the compound’s activity and efficacy, as well as its potential side effects .
Transport and Distribution
The transport and distribution of 1-(Morpholinocarbonylmethyl)piperazine within cells and tissues are crucial for its activity. This compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, 1-(Morpholinocarbonylmethyl)piperazine can localize to specific cellular compartments, where it exerts its effects. The distribution of this compound within tissues can also influence its therapeutic efficacy and potential side effects .
Subcellular Localization
1-(Morpholinocarbonylmethyl)piperazine exhibits specific subcellular localization, which can affect its activity and function. This compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For example, 1-(Morpholinocarbonylmethyl)piperazine may localize to the mitochondria, where it can interact with mitochondrial proteins and influence cellular metabolism. The subcellular localization of this compound is essential for understanding its mechanism of action and potential therapeutic applications .
属性
IUPAC Name |
1-morpholin-4-yl-2-piperazin-1-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O2/c14-10(13-5-7-15-8-6-13)9-12-3-1-11-2-4-12/h11H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LISKJKUMLVQGKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC(=O)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30192927 | |
| Record name | 1-(Morpholinocarbonylmethyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30192927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39890-46-5 | |
| Record name | 4-(1-Piperazinylacetyl)morpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39890-46-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Morpholinocarbonylmethyl)piperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039890465 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 39890-46-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=332546 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(Morpholinocarbonylmethyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30192927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(morpholinocarbonylmethyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.690 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(MORPHOLINOCARBONYLMETHYL)PIPERAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5HVU6A9LQB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



